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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)biguanide

CAS No.: 137588-53-5

Cat. No.: B159377 Get Quote

Introduction & Executive Summary
In the landscape of biguanide pharmacology, 1-(2-Chlorophenyl)biguanide (o-CPBG; CAS:

19579-44-3) represents a critical structural probe often overshadowed by its meta-substituted

isomer, 1-(3-chlorophenyl)biguanide (m-CPBG), a potent 5-HT3 receptor agonist. However,

recent investigations into tumor microenvironment (TME) stress responses have elevated the

status of the ortho-isomer from a mere Structure-Activity Relationship (SAR) analog to a potent

inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and the Unfolded Protein Response (UPR).

This application note details the specific utility of 1-(2-Chlorophenyl)biguanide in two distinct

drug discovery workflows:

Oncology: As a metabolic stress modulator superior to phenformin in blocking adaptive

survival pathways in hypoxic tumors.

Neuropharmacology: As a steric probe to define the orthosteric binding pocket constraints of

the 5-HT3 receptor (contrasting with m-CPBG).

Crucial Distinction: Researchers must verify the substitution pattern before use.

1-(3-Chlorophenyl)biguanide (m-CPBG): Selective 5-HT3 Agonist.[1][2]
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1-(2-Chlorophenyl)biguanide (o-CPBG): Metabolic Modulator / HIF-1 Inhibitor.

Chemical Profile & Synthesis[3][4][5]
To ensure experimental reproducibility, the purity and isomeric identity of the compound must

be validated. Commercial sources often supply the hydrochloride salt.[3]

Property Specification

IUPAC Name
1-(2-chlorophenyl)-2-

(diaminomethylidene)guanidine

Molecular Formula C₈H₁₀ClN₅[4][5] · HCl

Molecular Weight 248.11 g/mol

Solubility Water (Low), DMSO (High), Ethanol (Moderate)

Key Impurity 2-Chloroaniline (starting material)

Protocol 1: Validation of Chemical Identity (Synthesis &
QC)
While often purchased, in-house synthesis allows for the creation of isotopically labeled

variants for metabolic tracking.

Synthesis Workflow: The synthesis follows a nucleophilic addition of 2-chloroaniline to

dicyandiamide under acidic conditions.

Step-by-Step Procedure:

Reagent Prep: Dissolve 2-chloroaniline (1.0 eq) in 2-methoxyethanol or n-butanol.

Activation: Add concentrated HCl (1.0 eq) dropwise to protonate the amine.

Addition: Add dicyandiamide (1.1 eq) to the solution.

Reflux: Heat the mixture to reflux (approx. 120°C) for 3–5 hours. Monitor via TLC (Mobile

phase: n-Butanol/Acetic Acid/Water 4:1:1).
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Precipitation: Cool to room temperature. The hydrochloride salt of 1-(2-
chlorophenyl)biguanide will precipitate.

Purification: Filter the solid and recrystallize from hot water or ethanol/water mix to remove

unreacted aniline.

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic downfield

shift of the biguanide protons and the ortho-substitution pattern on the aromatic ring.

DOT Diagram: Synthesis & Quality Control Logic
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Figure 1: Logical workflow for the synthesis and purification of 1-(2-Chlorophenyl)biguanide,

emphasizing the critical QC step to ensure isomeric purity.

Application A: Oncology & Metabolic Stress (HIF-
1/UPR)[8]
Recent SAR studies have identified 1-(2-chlorophenyl)biguanide as a potent agent for

targeting the Tumor Microenvironment (TME). Unlike standard chemotherapeutics, o-CPBG

targets the adaptive stress responses that allow tumor cells to survive hypoxia and glucose

deprivation.

Mechanism: o-CPBG inhibits mitochondrial complex I (similar to metformin/phenformin) but

with higher potency in specific contexts, leading to:

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1) activation.[6]

Suppression of the Unfolded Protein Response (UPR).

Selective cytotoxicity in glucose-deprived cells.[6]
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Protocol 2: Screening for HIF-1 Inhibition
Objective: Determine the IC50 of o-CPBG against HIF-1 transcriptional activity in solid tumor

cell lines (e.g., HT29, HCT116).

Materials:

HRE-Luciferase reporter cell line (Hypoxia Response Element).

Hypoxia chamber (1% O₂) or chemical mimetic (CoCl₂).

1-(2-Chlorophenyl)biguanide (10 mM stock in DMSO).

Positive Control: Phenformin.

Methodology:

Seeding: Plate HRE-Luc reporter cells at 10,000 cells/well in 96-well white-walled plates.

Allow attachment for 24h.

Treatment: Treat cells with a dose-response curve of o-CPBG (0.1 µM to 100 µM).

Control Group: Vehicle (DMSO < 0.5%).

Comparator: Phenformin (same concentration range).

Induction: Place plates in a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 24 hours.

Readout: Lyse cells and add luciferase substrate. Measure luminescence.

Data Analysis: Normalize RLU (Relative Light Units) to the normoxic vehicle control. Plot %

Inhibition vs. Log[Concentration].

Expected Result: o-CPBG typically exhibits an IC50 lower than phenformin, indicating superior

suppression of HIF-1 driven transcription under hypoxic stress.

Application B: 5-HT3 Receptor SAR Profiling
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In neuropharmacology, the ortho-isomer serves as a vital negative control or low-affinity ligand

to validate the specificity of the meta-isomer (m-CPBG).

Scientific Rationale: The 5-HT3 receptor binding pocket has strict steric constraints. The shift of

the chlorine atom from the meta (3) to the ortho (2) position creates steric hindrance that

significantly reduces affinity or efficacy. This "matched pair" approach is essential for proving

that a biological effect is driven by specific receptor engagement rather than non-specific

physicochemical properties (e.g., membrane disruption).

Protocol 3: Comparative Binding Assay (Competition)
Objective: Quantify the affinity shift (Ki) caused by the ortho-substitution compared to the meta-

agonist.

Materials:

Membrane preparation expressing human 5-HT3A receptors (e.g., HEK293-5HT3A).

Radioligand: [³H]-Granisetron (Antagonist) or [³H]-GR65630.

Test Compounds: o-CPBG and m-CPBG.

Methodology:

Buffer Prep: Tris-HCl (50 mM, pH 7.4) containing MgCl₂ (5 mM).

Incubation: Mix membrane protein (20 µ g/well ) with [³H]-Ligand (~Kd concentration) and

varying concentrations of o-CPBG (10⁻⁹ to 10⁻⁴ M).

Equilibrium: Incubate for 60 minutes at 25°C.

Filtration: Rapidly filter through GF/B filters using a cell harvester; wash 3x with ice-cold

buffer.

Counting: Measure radioactivity via liquid scintillation counting.

Data Interpretation:
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m-CPBG: High affinity (Ki typically in low nanomolar range).[7]

o-CPBG: Significantly lower affinity (Ki often >100-fold higher).

Note: If o-CPBG shows high displacement, check for sample contamination with the meta-

isomer.

DOT Diagram: Differential Signaling Pathways
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Figure 2: Differential pharmacological profiles of chlorophenylbiguanide isomers. Note the

divergence where o-CPBG favors metabolic inhibition, while m-CPBG favors 5-HT3 receptor

activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b159377#employing-1-2-chlorophenyl-
biguanide-in-drug-discovery-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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